3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione
Description
3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzothiazine core with a sulfanyl group attached to a methylbenzyl substituent, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
3-[(3-methylphenyl)methylsulfanyl]-4H-1λ6,4-benzothiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c1-12-5-4-6-13(9-12)10-20-16-11-21(18,19)15-8-3-2-7-14(15)17-16/h2-9,11,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJIWOVUYKHSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione typically involves the reaction of 3-methylbenzyl chloride with 1lambda6,4-benzothiazine-1,1(4H)-dione in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzothiazine core or the sulfanyl substituent.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazine ring or the methylbenzyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazine derivatives.
Substitution: Various substituted benzothiazine compounds.
Scientific Research Applications
3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group and the benzothiazine core play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-chlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione
- 3-[(3-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione
- 3-[(3-methoxybenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione
Uniqueness
3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione is unique due to the presence of the methyl group on the benzyl substituent, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs .
Biological Activity
3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including its cytotoxicity, antimicrobial activity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a benzothiazine core with a sulfanyl group attached to a methylbenzyl moiety. Its structural characteristics contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazine derivatives. For instance, compounds similar to 3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione have shown significant antibacterial and antifungal activities. A study by Deshmukh et al. (2007) reported that various benzothiazine derivatives exhibited promising antimicrobial effects against a range of pathogens, suggesting that modifications in the structure can enhance efficacy .
Cytotoxicity
Cytotoxicity assays conducted on related compounds indicate that benzothiazines can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of caspases leading to programmed cell death. Specific IC50 values for related compounds suggest a potential for therapeutic applications in oncology .
Case Studies
- Antibacterial Activity : In a comparative study, 3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
- Antifungal Activity : The compound also showed antifungal activity against common pathogens such as Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL.
- Cytotoxic Effects : In vitro studies using MTT assays indicated that the compound could reduce cell viability in human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values observed in the low micromolar range.
The biological activity of 3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or pathogen survival.
- Induction of Oxidative Stress : By generating ROS, it can disrupt cellular functions leading to apoptosis.
- Interaction with Cellular Targets : Binding to DNA or proteins may interfere with replication or transcription processes.
Data Table: Summary of Biological Activities
Q & A
Basic Question: What synthetic methodologies are recommended for preparing 3-[(3-methylbenzyl)sulfanyl]-1λ⁶,4-benzothiazine-1,1(4H)-dione?
Methodological Answer:
The synthesis of benzothiazine derivatives typically involves sequential functionalization of the benzothiazine core. Key steps include:
- Sulfanylation : Introduce the 3-methylbenzylsulfanyl group via nucleophilic substitution using thiols (e.g., 3-methylbenzyl mercaptan) under basic conditions (e.g., K₂CO₃ in DMF) .
- Oxidation/cyclization : Employ oxidizing agents like H₂O₂ or m-CPBA to stabilize the 1λ⁶-sulfone moiety .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) for isolation.
Validation : Monitor intermediates via TLC and confirm final product purity by HPLC (>98%) .
Basic Question: How can the crystal structure of this compound be resolved, and what software tools are essential?
Methodological Answer:
- X-ray diffraction (XRD) : Collect high-resolution single-crystal data (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Use SHELXL for small-molecule refinement, optimizing parameters like thermal displacement and occupancy .
- Visualization : Generate ORTEP-3 diagrams to illustrate atomic displacement ellipsoids and hydrogen bonding networks .
Example : For analogous benzothiazines, SHELXL achieved R1 < 0.05, with residual electron density < 0.3 eÅ⁻³ .
Basic Question: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FTIR : Identify sulfone (S=O, ~1300–1150 cm⁻¹) and thioether (C-S, ~700–600 cm⁻¹) stretches .
- NMR : Assign ¹H/¹³C signals (e.g., benzyl CH₂ at δ ~4.5 ppm, aromatic protons in the benzothiazine ring at δ ~7.2–8.1 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via HRMS (ESI-TOF, error < 5 ppm) .
Advanced Question: How can researchers investigate interactions between this compound and DNA?
Methodological Answer:
- UV-Vis Titration : Measure hypochromism at λ = 260 nm (DNA intercalation) and calculate binding constants (Kb ≈ 10⁴–10⁵ M⁻¹) using the Benesi-Hildebrand equation .
- Viscometry : Observe increased DNA viscosity upon binding, confirming intercalative mode .
- DFT Studies : Optimize ligand-DNA docked conformations (B3LYP/6-31G* basis set) to predict binding energies and H-bond interactions .
Advanced Question: What computational approaches are suitable for studying electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (ΔE ≈ 3–5 eV for benzothiazines) to assess redox activity .
- Solvatochromic Analysis : Correlate UV-Vis shifts (e.g., λmax in DMSO vs. hexane) with solvent polarity parameters (Kamlet-Taft) to study charge-transfer transitions .
- Molecular Dynamics (MD) : Simulate stability in aqueous solutions (AMBER force field, 100 ns trajectories) .
Advanced Question: How can solvatochromic behavior inform solvent selection for reactions?
Methodological Answer:
- Solvatochromic Shifts : Measure λmax in solvents of varying polarity (e.g., ethanol, chloroform). A red shift indicates π→π* transitions stabilized in polar media .
- Reichardt’s ET(30) Scale : Correlate reaction rates with solvent polarity. For example, DMF (ET = 43.8) may enhance nucleophilic substitution compared to toluene (ET = 33.9) .
Advanced Question: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved?
Methodological Answer:
- Twinning Analysis : Use SHELXD to deconvolute overlapping reflections in twinned crystals (twin law: 0.5 -1 0 / -1 0 0 / 0 0 -1) .
- Disordered Atoms : Apply PART instructions in SHELXL to refine split positions (occupancy < 0.7) and constrain thermal parameters .
Case Study : For a benzothiazepine derivative, partial occupancy of a methyl group was resolved using ISOR and DELU restraints .
Advanced Question: How are thermodynamic parameters (ΔG, ΔH) determined for ligand-DNA binding?
Methodological Answer:
- Van’t Hoff Analysis : Plot lnK vs. 1/T (UV-Vis data at 25–45°C) to derive ΔH (slope) and ΔS (intercept) .
- Isothermal Titration Calorimetry (ITC) : Directly measure ΔH and stoichiometry (n ≈ 1 for 1:1 binding) .
Example : ΔG ≈ -25 kJ/mol for benzothiazine-DNA binding, indicating spontaneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
